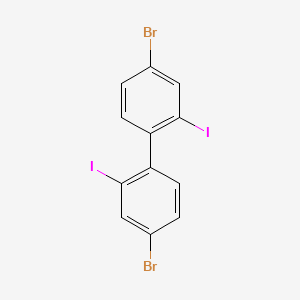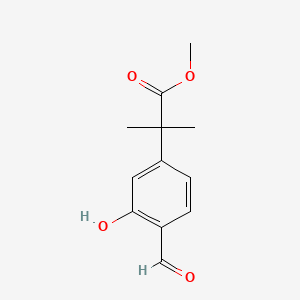
4,4'-二溴-2,2'-二碘联苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl: is a chemical compound with the molecular formula C12H6Br2I2 and a molecular weight of 563.8 g/mol . It is a solid substance that is typically stored in a dark, dry place at room temperature. This compound is known for its unique structure, which includes two bromine atoms and two iodine atoms attached to a biphenyl core.
科学研究应用
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl has several scientific research applications, including:
Formation of Chiral Square Compartments: The compound and its derivatives are used in the self-assembly of achiral biphenyl tetracarboxylic acids to form two-dimensional grids with chiral square compartments.
Selective Monolithiation in Microflow Systems: It is utilized in the selective monolithiation of dibromobiaryls in microflow systems, highlighting its importance in organic synthesis and chemical processing.
Corrosion Inhibition: Bis-Schiff bases derived from dibromobiphenyl have been found to be effective corrosion inhibitors for mild steel in acidic media.
Polythiophene Synthesis: The compound plays a crucial role in the synthesis of polythiophenes bearing diphenyl groups, which are significant in the development of materials with specific optical and electronic properties.
Photoelectrocatalytic Degradation: It has been studied for its effectiveness in the photoelectrocatalytic degradation of pollutants, specifically in water solutions using titanium dioxide (TiO2) and doped TiO2 nanotube arrays.
作用机制
Target of Action
It is known to be a useful building block in the preparation of hybrid organic/inorganic heterofluorene polymers and in low band-gap polymers for use in photovoltaics .
Mode of Action
It is likely that its interactions with its targets are primarily through its halogen atoms, which can form halogen bonds with other molecules .
Biochemical Pathways
It is known to be involved in the synthesis of heterofluorene polymers and low band-gap polymers .
Pharmacokinetics
It is also known to inhibit CYP1A2 and CYP2C9 enzymes . The compound has a Log Po/w (iLOGP) of 3.62, indicating moderate lipophilicity . Its water solubility is very low, suggesting poor bioavailability .
Result of Action
It is known to be a useful building block in the synthesis of certain types of polymers .
Action Environment
The action of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl can be influenced by environmental factors such as temperature and light. It is recommended to be stored in a dark place at room temperature . Its stability, efficacy, and action may be affected by these conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl involves a reaction with diamine. The diamine solution is cooled to 0°C, and then sodium nitrite (NaNO2) is added dropwise over a period of 30 minutes. The reaction mixture is stirred for 1 hour at room temperature and 3 hours at 60°C, resulting in a dark brown solution. The solution is then cooled to 25°C, and the brown precipitate is collected by filtration.
Industrial Production Methods: While specific industrial production methods for 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions: 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The larger halogen atoms (bromine and iodine) in the compound are good leaving groups, making it highly reactive in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl quinones.
相似化合物的比较
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl: This compound has a similar structure but with the positions of the bromine and iodine atoms reversed.
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl: Another similar compound with slight variations in the halogenation pattern.
Uniqueness: 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution reactions and the formation of chiral structures.
属性
IUPAC Name |
4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXBIAWPJOGFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728218 |
Source


|
| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852138-89-7 |
Source


|
| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 4,4'-dibromo-2,2'-diiodobiphenyl a valuable precursor in materials science?
A1: 4,4'-dibromo-2,2'-diiodobiphenyl serves as a versatile starting material for synthesizing polymers with interesting optoelectronic properties. Its structure, featuring both bromine and iodine substituents, allows for selective modification through metal-halogen exchange reactions. This selectivity is key in the reported research [, ], where 4,4'-dibromo-2,2'-diiodobiphenyl undergoes selective trans-lithiation at the bromine positions. This allows for the introduction of a dialkylsilyl group, leading to the formation of 2,7-disubstituted dibenzosilole monomers. These monomers are then used to create polymers like poly(9,9-dihexyl-2,7-dibenzosilole) via Suzuki copolymerization. This polymer demonstrates potential as a blue light-emitting material [, ].
Q2: What are the advantages of the resulting polymer, poly(9,9-dihexyl-2,7-dibenzosilole), in the context of light-emitting applications?
A2: Poly(9,9-dihexyl-2,7-dibenzosilole), derived from 4,4'-dibromo-2,2'-diiodobiphenyl, exhibits promising characteristics for blue light emission. Studies have shown that it offers better color stability and efficiency compared to the commonly used polyfluorene in single-layer light-emitting devices []. This enhanced performance makes it a potentially valuable material for developing more stable and efficient blue light-emitting polymers, addressing a significant challenge in the field of multicolor display applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)



